molecular formula C15H14O4 B3052657 (2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 4332-90-5

(2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B3052657
CAS No.: 4332-90-5
M. Wt: 258.27 g/mol
InChI Key: JYJTZRMEDZDUQB-UHFFFAOYSA-N
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Description

(2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
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Biological Activity

(2E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound with significant biological activities. Chalcones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

  • IUPAC Name : (E)-3-(2,4-dimethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one
  • Molecular Formula : C15H14O4
  • Molecular Weight : 258.273 g/mol
  • CAS Number : 151135-90-9

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,4-dimethoxybenzaldehyde and 2-acetylfuran in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction is usually conducted in ethanol or methanol under reflux conditions to yield high-purity chalcone products.

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains and fungi. For example, it has been tested against Staphylococcus aureus and Candida albicans, showing effective inhibition of growth .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its potential use in treating inflammatory conditions .

Anticancer Properties

Studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the modulation of apoptosis-related proteins and inhibition of cell proliferation pathways .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Cellular Interaction : The compound may induce apoptosis through mitochondrial pathways by altering membrane potential and activating caspases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(E)-3-(3,4-Dimethoxyphenyl)-1-(2-furyl)-prop-2-en-1-oneStructureAnticancer, Antimicrobial
(E)-3-(4-Methoxyphenyl)-1-(furan-2-yl)prop-2-en-1-oneStructureModerate Anticancer
(E)-3-(Phenyl)-1-(furan-2-yl)prop-2-en-1-oneStructureLower Antimicrobial Activity

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Study : A study published in MDPI demonstrated that this chalcone derivative exhibited a dose-dependent inhibition of cell growth across multiple cancer cell lines, with IC50 values ranging from 10 µM to 25 µM depending on the cell type .
  • Antimicrobial Activity Assessment : In another research effort, the compound was tested against a panel of microorganisms where it showed significant inhibition zones compared to control groups, indicating its potential as a therapeutic agent against infections .

Properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-17-12-5-7-13(15(10-12)18-2)14(16)8-6-11-4-3-9-19-11/h3-10H,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJTZRMEDZDUQB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.